molecular formula C17H13FN2O B2361049 (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one CAS No. 1164485-41-9

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Cat. No. B2361049
CAS RN: 1164485-41-9
M. Wt: 280.302
InChI Key: GNTBQNBMTWWOJI-JXMROGBWSA-N
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Description

“(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one” is a chemical compound. It is related to a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . These derivatives exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.3 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 338.11790390 g/mol . Its topological polar surface area is 73 Ų .

Scientific Research Applications

Chemical Reactivity and Organic Synthesis

  • A study by Konaté et al. (2021) explored the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, including (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one. This research identified the local nucleophilicity and electrophilicity of these compounds, contributing significantly to organic synthesis and medicinal chemistry, particularly in molecular hybridization strategies for therapeutic systems (Konaté, Affi, & Ziao, 2021).

Antitumor Activity

Cytotoxic Activity

Imaging and Diagnostic Applications

Synthesis and Characterization

  • Achugatla, Ghashang, and Guhanathan (2017) reported the synthesis and characterization of similar compounds, underlining their significance in chemical synthesis and pharmacological research (Achugatla, Ghashang, & Guhanathan, 2017).

PI3 Kinase Inhibition

Fluorescent Properties

  • The fluorescent properties of similar compounds were studied by Velázquez-Olvera et al. (2012), where they were synthesized and evaluated in relation to fluorescence emission, contributing to their application as biomarkers and photochemical sensors (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Anticancer Agents

Mechanism of Action

This compound is part of a series of derivatives that exhibit potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . These activities correlate with the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 and the onset of apoptosis .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-17(20-11-3-2-4-16(20)19-12)15(21)10-7-13-5-8-14(18)9-6-13/h2-11H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBQNBMTWWOJI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

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